Diethyl 2-[3-(2-nitrophenoxy)propyl]propanedioate
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Overview
Description
Diethyl 2-[3-(2-nitrophenoxy)propyl]propanedioate is an organic compound with the molecular formula C16H21NO7. . This compound is characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further connected to a propanedioate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[3-(2-nitrophenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in ethanol . The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 3-(2-nitrophenoxy)propyl bromide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(2-nitrophenoxy)propyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can undergo hydrolysis to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound in the presence of a strong acid can lead to the loss of carbon dioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Hydrolysis Agents: Aqueous sodium hydroxide or hydrochloric acid.
Decarboxylation Conditions: Strong acids like sulfuric acid, heat.
Major Products Formed
Reduction: Formation of diethyl 2-[3-(2-aminophenoxy)propyl]propanedioate.
Hydrolysis: Formation of 3-(2-nitrophenoxy)propanoic acid and diethyl malonate.
Decarboxylation: Formation of 3-(2-nitrophenoxy)propane.
Scientific Research Applications
Diethyl 2-[3-(2-nitrophenoxy)propyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[3-(2-nitrophenoxy)propyl]propanedioate depends on its specific applicationThe nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-[3-(2-nitrophenoxy)propyl]propanedioate.
Diethyl [3-(4-nitrophenoxy)propyl]malonate: A similar compound with a nitrophenoxy group at a different position.
Uniqueness
This compound is unique due to the specific positioning of the nitrophenoxy group, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and scientific research.
Properties
IUPAC Name |
diethyl 2-[3-(2-nitrophenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO7/c1-3-22-15(18)12(16(19)23-4-2)8-7-11-24-14-10-6-5-9-13(14)17(20)21/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHWCVAAUXRDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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